molecular formula C7H6ClN3O B13327002 (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol

(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B13327002
M. Wt: 183.59 g/mol
InChI Key: AWRVTRCCKXFIGS-UHFFFAOYSA-N
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Description

(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the reaction of 2,3-diaminopyridine derivatives with various reagents. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to form the desired imidazo[4,5-b]pyridine derivative . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and hydroxyl group contribute to its reactivity and potential for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(7-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-2,12H,3H2,(H,9,10,11)

InChI Key

AWRVTRCCKXFIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)CO

Origin of Product

United States

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